molecular formula C6H3Cl2FO2S B3340163 2,4-dichlorobenzenesulfonyl Fluoride CAS No. 26120-88-7

2,4-dichlorobenzenesulfonyl Fluoride

Cat. No. B3340163
CAS RN: 26120-88-7
M. Wt: 229.06 g/mol
InChI Key: CMKPMVNTHXKTRR-UHFFFAOYSA-N
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Description

2,4-Dichlorobenzenesulfonyl fluoride is a chemical compound with the empirical formula C6H3Cl2FO2S . It has a molecular weight of 229.06 . The sulfonyl fluoride motif of this compound can be used as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids . This new click chemistry approach through sulfates is a complimentary approach to using amides and phosphate groups as linkers .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string O=S(C1=CC=C(Cl)C=C1Cl)(F)=O . The InChI representation is 1S/C6H3Cl2FO2S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H .

Mechanism of Action

The sulfonyl fluoride motif in 2,4-dichlorobenzenesulfonyl fluoride can be used as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids . This suggests that it could play a role in the formation of bioconjugates in biological systems.

Safety and Hazards

2,4-Dichlorobenzenesulfonyl fluoride is known to cause severe skin burns and eye damage . Precautionary measures include not breathing in dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection . In case of exposure, one should immediately call a poison center or doctor .

properties

IUPAC Name

2,4-dichlorobenzenesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2FO2S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMKPMVNTHXKTRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2FO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10407283
Record name Benzenesulfonyl fluoride, 2,4-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

26120-88-7
Record name Benzenesulfonyl fluoride, 2,4-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 26120-88-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-dichlorobenzenesulfonyl Fluoride
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